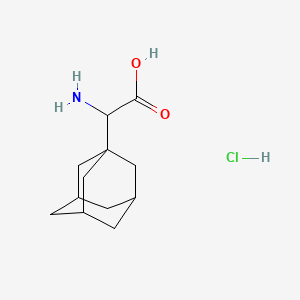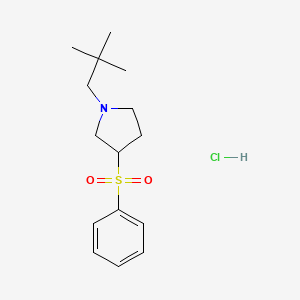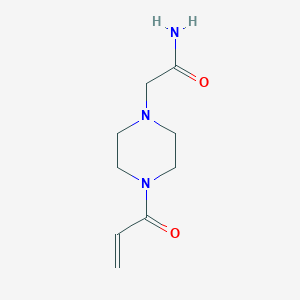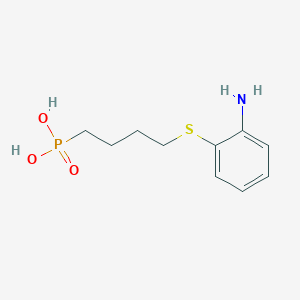
1,2-Dimethylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₆H₁₀O. It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with two methyl groups and an aldehyde group. This compound is known for its unique structural features and reactivity, making it a subject of interest in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1,2-dimethylcyclopropane with a formylating agent such as formic acid or formaldehyde under acidic conditions. Another method includes the use of carbenes, which react with alkenes to form cyclopropane derivatives. For instance, the reaction of dichlorocarbene with 1,2-dimethylcyclopropane can yield the desired aldehyde compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of precursor compounds followed by formylation. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 1,2-Dimethylcyclopropane-1-carboxylic acid
Reduction: 1,2-Dimethylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,2-Dimethylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-dimethylcyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane ring and the reactive aldehyde group. The compound can undergo nucleophilic addition reactions at the aldehyde carbon, leading to the formation of various adducts. The cyclopropane ring can also participate in ring-opening reactions under certain conditions, further expanding its reactivity profile.
Comparaison Avec Des Composés Similaires
1,2-Dimethylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives such as:
Cyclopropane: The simplest cyclopropane compound, lacking any substituents.
1,1-Dimethylcyclopropane: A cyclopropane derivative with two methyl groups on the same carbon.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group substitution.
1,2-Dimethylcyclopropane: Similar to this compound but without the aldehyde group.
Propriétés
IUPAC Name |
1,2-dimethylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-6(5,2)4-7/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFSZUCYHXAZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2778887.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2778889.png)

![N-[(1-Benzylpyrrolidin-3-yl)methyl]-2-chloro-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2778891.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2778892.png)
![2,6-difluoro-N-({5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2778893.png)






